molecular formula C14H28N2O2 B13343942 tert-Butyl ((1-isopropylpiperidin-3-yl)methyl)carbamate

tert-Butyl ((1-isopropylpiperidin-3-yl)methyl)carbamate

Cat. No.: B13343942
M. Wt: 256.38 g/mol
InChI Key: CTEDAWRVIZUXKY-UHFFFAOYSA-N
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Description

tert-Butyl ((1-isopropylpiperidin-3-yl)methyl)carbamate is a carbamate-protected amine derivative featuring a piperidine core substituted with an isopropyl group at the 1-position and a methylene-linked tert-butyl carbamate group at the 3-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where carbamate groups serve to protect amines during multi-step reactions . Its structure combines steric bulk (isopropyl) with hydrolytic stability (tert-butyl carbamate), making it suitable for applications requiring controlled deprotection .

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

tert-butyl N-[(1-propan-2-ylpiperidin-3-yl)methyl]carbamate

InChI

InChI=1S/C14H28N2O2/c1-11(2)16-8-6-7-12(10-16)9-15-13(17)18-14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17)

InChI Key

CTEDAWRVIZUXKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCC(C1)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-isopropylpiperidin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method is the reaction of tert-butyl carbamate with 1-isopropylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-isopropylpiperidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-Butyl ((1-isopropylpiperidin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C14H28N2O2C_{14}H_{28}N_2O_2. It is a piperidine derivative often utilized in organic synthesis and medicinal chemistry because of its stability and versatility in chemical reactions.

Scientific Research Applications

This compound has found use in numerous scientific research applications.

General Applications:

  • Protecting Group: It serves as a protecting group for amines in peptide synthesis, forming a stable carbamate linkage that prevents unwanted reactions. The tert-butyl group can be removed under acidic conditions to release the free amine for further reactions.
  • Pharmaceutical Intermediate: The compound is investigated for potential use in drug development, particularly in synthesizing pharmaceutical intermediates.
  • Enzyme Mechanisms and Protein Interactions: It is employed in biology to study enzyme mechanisms and protein interactions.
  • Fine Chemicals and Agrochemicals: It is utilized in the production of fine chemicals and agrochemicals.

Specific Applications and Research Areas:

  • Anti-Cancer Potential: Compounds similar to this compound exhibit anti-cancer properties. Inhibition of poly(ADP-ribose) polymerase (PARP) by related carbamate derivatives has been linked to reduced tumor growth in various cancer models. It can modulate signaling pathways associated with cell proliferation and apoptosis, making it a candidate for oncology research.
  • Neuroprotective Effects: In vitro studies have shown the neuroprotective effects of related compounds against amyloid-beta (Aβ) toxicity, which is relevant for Alzheimer's disease research. A derivative showed moderate protective activity in astrocytes exposed to Aβ 1-42, indicating potential applications in neurodegenerative disease therapies. The compound reduces pro-inflammatory cytokines such as TNF-α, suggesting an anti-inflammatory mechanism that could be beneficial in neuroprotection. A similar compound, Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, referred to as M4, can act as both β-secretase and an acetylcholinesterase inhibitor, preventing amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 .
  • Enzyme Inhibition: The compound has been investigated for its ability to inhibit enzymes involved in critical biological processes and has shown potential as an inhibitor of β-secretase and acetylcholinesterase, which are important targets for Alzheimer's disease treatment.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation: Can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-isopropylpiperidin-3-yl)methyl)carbamate involves its ability to act as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, preventing unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their key distinctions:

Compound Name Key Structural Features Physicochemical/Biological Notes References
tert-Butyl ((1-isopropylpiperidin-3-yl)methyl)carbamate 1-isopropylpiperidine, 3-methylcarbamate, tert-butyl protection High steric bulk; moderate hydrophobicity; used in medicinal chemistry intermediates
tert-Butyl (6-methylpiperidin-3-yl)carbamate 6-methylpiperidine, direct carbamate attachment Reduced steric hindrance; potential for altered binding affinity in receptor-targeted applications
tert-Butyl (piperidin-2-ylmethyl)carbamate Carbamate attached to methylene at piperidin-2-position Increased flexibility; may influence metabolic stability
tert-Butyl (1-(but-3-yn-1-yl)piperidin-3-yl)carbamate 1-butynyl substituent, 3-carbamate Alkyne group enables click chemistry; potential for higher reactivity
tert-Butyl methyl(1-(3-methylpyrazin-2-yl)piperidin-4-yl)carbamate Pyrazine ring at piperidin-1-position, methylpyrazine substituent Enhanced aromatic interactions; potential kinase inhibition properties
tert-Butyl ((4-Bromo-3-methoxybenzyl)carbamate Aromatic bromo-methoxybenzyl group Electron-withdrawing substituents may reduce stability under basic conditions
(R)-tert-Butyl piperidin-3-ylcarbamate R-configuration at piperidin-3-position Chirality impacts biological activity; enantioselective synthesis required

Structural and Functional Analysis

  • Electronic Properties : Compounds with electron-withdrawing groups (e.g., bromo, chloro in tert-Butyl N-((4-Bromo-3-chlorophenyl)methyl)carbamate ) exhibit lower electron density at the carbamate carbonyl, affecting hydrolysis rates compared to electron-donating groups (e.g., methoxy) .
  • Biological Relevance : The pyrazine-containing derivative (tert-Butyl methyl(1-(3-methylpyrazin-2-yl)piperidin-4-yl)carbamate ) demonstrates the role of heteroaromatic moieties in enhancing binding to biological targets, such as kinases .

Biological Activity

tert-Butyl ((1-isopropylpiperidin-3-yl)methyl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its stable chemical structure and unique functional groups, is primarily utilized as a protecting group for amines in organic synthesis. However, its interactions with biological targets suggest a broader therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C13H22N2O2, with a molecular weight of approximately 256.38 g/mol. The IUPAC name is tert-butyl N-[(1-propan-2-ylpiperidin-3-yl)methyl]carbamate. Its structural features include a tert-butyl group and a piperidine derivative, which contribute to its stability and reactivity in various chemical environments.

Research indicates that this compound may interact with multiple biological pathways, potentially serving as an inhibitor of certain enzymes or receptors. Its mechanism of action likely involves modulation of protein kinase activity or inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial in cancer treatment and inflammatory diseases .

1. Anti-Cancer Potential

Studies have shown that compounds similar to this compound exhibit significant anti-cancer properties. For instance, the inhibition of PARP by related carbamate derivatives has been linked to reduced tumor growth in various cancer models . The compound's ability to modulate signaling pathways associated with cell proliferation and apoptosis makes it a candidate for further investigation in oncology.

2. Neuroprotective Effects

In vitro studies have explored the neuroprotective effects of related compounds against amyloid-beta (Aβ) toxicity, which is relevant for Alzheimer's disease research. For example, a derivative showed moderate protective activity in astrocytes exposed to Aβ 1-42, indicating potential applications in neurodegenerative disease therapies . The compound demonstrated the ability to reduce pro-inflammatory cytokines such as TNF-α, suggesting an anti-inflammatory mechanism that could be beneficial in neuroprotection.

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes involved in critical biological processes. For instance, it has shown potential as an inhibitor of β-secretase and acetylcholinesterase, which are important targets for Alzheimer's disease treatment . The inhibition constants (IC50 values) indicate effective binding affinity and specificity towards these targets.

Case Studies

Several case studies highlight the biological activities associated with this compound:

Study Findings Reference
In vitro study on Aβ toxicityShowed protective effects on astrocytes; reduced TNF-α levels
PARP inhibition in cancer modelsDemonstrated reduced tumor growth; potential for combination therapies
Enzyme inhibition assaysEffective against β-secretase (IC50 = 15.4 nM)

Discussion

The biological activity of this compound suggests multiple therapeutic avenues, particularly in oncology and neurodegenerative diseases. Its structural versatility allows for modifications that could enhance efficacy and selectivity against specific biological targets.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare tert-Butyl ((1-isopropylpiperidin-3-yl)methyl)carbamate, and how do reaction parameters impact yield?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols. For example, palladium-catalyzed cross-coupling (e.g., using Pd₂(dba)₃ and BINAP ligand in toluene under nitrogen) followed by reductive amination (Fe powder/NH₄Cl in ethanol) and Boc-deprotection (HCl/MeOH) . Yield optimization hinges on stoichiometric control (e.g., ligand-to-catalyst ratio), temperature modulation (60–80°C for coupling steps), and inert atmosphere maintenance to prevent oxidation.

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :

  • Structural Elucidation : ¹H/¹³C NMR for backbone connectivity and stereochemical assignment; HRMS for molecular ion verification (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
  • Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–254 nm.
  • Stereochemical Resolution : X-ray crystallography (using SHELX software for refinement) to resolve ambiguities in chiral centers .

Advanced Research Questions

Q. How can contradictory NMR data arising from stereoisomerism in derivatives of this compound be resolved?

  • Methodological Answer :

  • 2D NMR : NOESY or ROESY experiments to identify spatial proximity between protons, clarifying axial/equatorial substituents on the piperidine ring.
  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with heptane/ethanol mobile phases to separate enantiomers.
  • Computational Validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values (e.g., using Gaussian or ORCA software) .

Q. What strategies mitigate side reactions during the Boc-protection of the piperidine intermediate?

  • Methodological Answer :

  • Catalyst Optimization : Add 4-dimethylaminopyridine (DMAP, 0.1–1 eq.) to enhance Boc-anhydride reactivity and reduce competing acylation.
  • In Situ Monitoring : Track reaction progress via attenuated total reflectance (ATR)-IR spectroscopy (C=O stretch at ~1750 cm⁻¹) to halt at ~95% conversion.
  • Temperature Control : Maintain 0–5°C to suppress racemization or over-reaction .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :

  • Accelerated Stability Studies : Prepare buffered solutions (pH 1–13) and incubate samples at 40–60°C. Monitor degradation via HPLC-MS to identify hydrolysis byproducts (e.g., free amine or tert-butanol).
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C, assuming pseudo-first-order degradation kinetics .

Q. What experimental approaches validate the compound’s interaction with biological targets in pharmacological studies?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes or receptors) on sensor chips to measure binding kinetics (ka/kd).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, followed by mutagenesis studies to validate key residues .

Data Contradiction and Optimization

Q. How should researchers address discrepancies between computational and experimental solubility data?

  • Methodological Answer :

  • Solvent Screening : Test solubility in 20+ solvents (e.g., DMSO, THF, ethyl acetate) using nephelometry or gravimetric analysis.
  • Hansen Solubility Parameters : Compare experimental results with simulations (via HSPiP software) to refine computational models .

Q. What steps can optimize reaction scalability for multi-gram synthesis?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., nitro reduction) to improve heat dissipation.
  • Workup Simplification : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for intermediate purification .

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